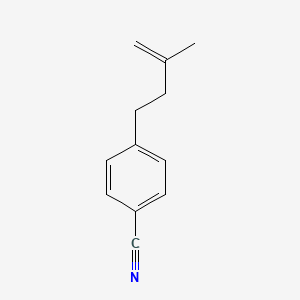

4-(4-Cyanophenyl)-2-methyl-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Cyanophenylacetic acid is an organic building block . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Synthesis Analysis

A series of six organotin(IV) carboxylates, where L = 3-(4-cyanophenyl) acrylic acid have been synthesized and characterized by elemental analysis, FT-IR and NMR (1H, 13C) .Molecular Structure Analysis

The crystal structure of the title compound 1 was determined by an X-ray single-crystal technique and an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions, which were observed for the crystal structure .Chemical Reactions Analysis

A series of six organotin(IV) carboxylates [Me2SnL2] (1), [n-Bu2SnL2] (2), [n-Oct2SnL2] (3), [Me3SnL] (4), n-Bu3SnL (5) and [Ph3SnL] (6), where L = 3-(4-cyanophenyl) acrylic acid have been synthesized and characterized by elemental analysis, FT-IR and NMR (1H, 13C) .Applications De Recherche Scientifique

Reactivity and Cycloaddition Reactions

The study by Kinjo et al. (2007) discusses the reactivity of disilyne toward π-bonds, leading to stereospecific addition and a new route to isolable 1,2-disilabenzene derivatives. This research highlights the potential for specific chemical structures, including those related to 4-(4-Cyanophenyl)-2-methyl-1-butene, to undergo unique cycloaddition reactions, which could be relevant for synthesizing novel cyclic compounds (Kinjo et al., 2007).

Ring-Closing Metathesis and Radical Cyclization

Clive and Cheng (2001) described a method for producing bicyclic compounds through tandem ring-closing metathesis and radical cyclization, starting from α,ω-(Phenylseleno) carbonyl compounds. This approach could offer a pathway for synthesizing complex structures related to the compound of interest, showcasing the versatility of ring-closing strategies in organic synthesis (Clive & Cheng, 2001).

Photodissociation Dynamics

Miller et al. (2005) investigated the photodissociation dynamics of 2-bromo-1-butene, providing insights into the dissociation channels of the 1-buten-2-yl radical. Understanding these dynamics is crucial for comprehending the behavior of unsaturated compounds under photochemical conditions, potentially applicable to the study of cyanophenyl-substituted butenes (Miller et al., 2005).

Hydrogen Bonding and Solvent Effects

Stensaas et al. (2006) explored hydrogen bonding solvent effects on the singlet oxygen reactions of various sulfides, sulfoxides, and sulfones. The findings from this study could provide a foundation for understanding how solvent interactions affect the reactivity and selectivity of compounds similar to this compound, especially in oxidation reactions (Stensaas et al., 2006).

Continuous Flow Synthesis

Viviano et al. (2011) evaluated continuous flow strategies for synthesizing important 4-aryl-2-butanone derivatives, including the anti-inflammatory drug nabumetone. This research may suggest methodologies for the synthesis and modification of compounds structurally related to this compound, utilizing continuous flow chemistry for efficiency and scalability (Viviano et al., 2011).

Safety and Hazards

Orientations Futures

N-aroylthioureas, which include compounds similar to “4-(4-Cyanophenyl)-2-methyl-1-butene”, have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests potential future directions for research and development of similar compounds.

Propriétés

IUPAC Name |

4-(3-methylbut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-8H,1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVBHZPDAPMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535471 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90433-26-4 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)